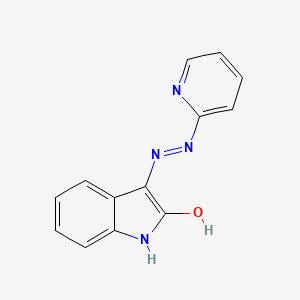![molecular formula C17H24N2O2 B5157193 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)
3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol, also known as quinacrine, is a synthetic compound that has been used for various medical and research purposes since the mid-1930s. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. Quinacrine has been used as an antimalarial drug, a treatment for certain autoimmune diseases, and as a research tool in biochemistry and molecular biology.
作用机制
The exact mechanism of action of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol is not fully understood, but it is thought to interact with DNA and RNA by intercalation between the base pairs. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular processes such as DNA replication and transcription.
Biochemical and physiological effects:
Quinacrine has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of certain cancer cells, as well as to modulate the immune system by suppressing the activity of certain immune cells. Quinacrine has also been shown to have anti-inflammatory properties, and has been used to treat conditions such as lupus and rheumatoid arthritis.
实验室实验的优点和局限性
Quinacrine has several advantages as a research tool, including its ability to label DNA and RNA, its ability to intercalate with DNA and RNA, and its ability to modulate immune function. However, there are also limitations to its use, including its potential toxicity to cells and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research involving 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol. One area of interest is the development of new 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol derivatives with improved properties such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol as a treatment for certain types of cancer, as well as for other immune-related disorders. Additionally, the use of 3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol as a research tool to study the structure and function of proteins and other biomolecules is an area of ongoing research.
合成方法
Quinacrine is synthesized by the reaction of 8-aminoquinoline with formaldehyde and dimethylamine. The resulting product is then reacted with isobutyl chloroformate to form the isobutoxy group. The final product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
科学研究应用
Quinacrine has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent dye to label DNA and RNA, as well as a tool to study the structure and function of proteins. Quinacrine has also been used to study the mechanisms of action of certain drugs, as well as to investigate the effects of various environmental toxins on cells.
属性
IUPAC Name |
3-[(dimethylamino)methyl]-2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)10-21-13-6-7-16-14(8-13)17(20)15(9-19(4)5)12(3)18-16/h6-8,11H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCLNUFGJNQCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dimethylamino)methyl]-2-methyl-6-(2-methylpropoxy)-1H-quinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)


![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
